11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
Preparation Methods
The preparation methods for Cambridge ID 5812662 involve synthetic routes that are typically used in organic chemistry. These methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Cambridge ID 5812662 involves scaling up the laboratory procedures to produce larger quantities. .
Chemical Reactions Analysis
Cambridge ID 5812662 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cambridge ID 5812662 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: In medicinal chemistry, Cambridge ID 5812662 is used in drug discovery and development to identify potential therapeutic agents.
Industry: The compound is utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Cambridge ID 5812662 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The interaction of Cambridge ID 5812662 with its targets can modulate signaling pathways, gene expression, and metabolic processes, resulting in its observed effects .
Comparison with Similar Compounds
Cambridge ID 5812662 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other screening compounds cataloged by ChemBridge.
Uniqueness: Cambridge ID 5812662 may have unique properties such as higher binding affinity, better solubility, or enhanced stability compared to similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H26N2O4/c1-4-22(29)27-18-8-6-5-7-16(18)26-17-12-25(2,3)13-19(28)23(17)24(27)15-9-10-20-21(11-15)31-14-30-20/h5-11,24,26H,4,12-14H2,1-3H3 |
InChI Key |
PZMXVSPOZWGCKF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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